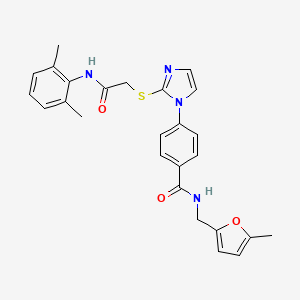
4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a complex organic molecule that has garnered interest for its potential biological activities. Its structure includes functional groups such as imidazole, benzamide, and thioether, which are known to influence various biological mechanisms.
Biological Activity Overview
Research into the biological activity of this compound suggests potential applications in antitumor , antimicrobial , and anti-inflammatory therapies. Below is a summary of findings categorized by activity type.
Antitumor Activity
Several studies have indicated that benzamide derivatives exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 family proteins, which are crucial in regulating cell death.
- Case Study : In vitro assays demonstrated that related imidazole-containing compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating robust cytotoxicity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Study Findings : Research involving similar thiazole and imidazole derivatives has shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
| Pathogen | Compound Tested | Method Used | Result |
|---|---|---|---|
| S. aureus | Imidazole Derivative | Cylinder Wells Diffusion | Effective |
| E. coli | Benzamide Derivative | MTT Assay | Significant Inhibition |
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses has also been explored:
- Research Insights : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in cellular models, suggesting a potential therapeutic role in conditions like rheumatoid arthritis or chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its structural features:
- Imidazole Ring : Essential for interaction with biological targets, influencing both antitumor and antimicrobial activities.
- Benzamide Moiety : Contributes to binding affinity and selectivity towards specific receptors or enzymes involved in disease pathways.
Eigenschaften
IUPAC Name |
4-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-17-5-4-6-18(2)24(17)29-23(31)16-34-26-27-13-14-30(26)21-10-8-20(9-11-21)25(32)28-15-22-12-7-19(3)33-22/h4-14H,15-16H2,1-3H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTARIBQAVBKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














